C2-Methyl Substitution Enables Direct Entry to the SAR-Optimized EST73502/15au Chemotype
The presence of the C2-methyl group in Tert-butyl 2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate pre-installs the alkyl substituent shown to be optimal for balanced dual MOR agonism/σ1R antagonism in the clinical candidate EST73502 (14u) and lead compound 15au [1][2]. The closest non-methylated analog, tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 930785-40-3), lacks this methyl group and requires an additional synthetic step—typically α-alkylation of a lactam intermediate—to introduce the C2 substituent, adding 1–2 steps and reducing overall yield [2]. This differentiation is structural rather than bioactivity-based, as the target compound is a protected intermediate and is not directly assayed for receptor binding.
| Evidence Dimension | Number of synthetic steps to reach C2-methylated advanced intermediate |
|---|---|
| Target Compound Data | C2-methyl group pre-installed (0 additional steps) |
| Comparator Or Baseline | tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 930785-40-3); C2-unsubstituted; requires α-alkylation step(s) |
| Quantified Difference | ≥1 synthetic step saved; yield impact not quantified for this specific pair |
| Conditions | Inferred from general synthetic routes disclosed in patent WO2015185207A1 and J. Med. Chem. 2020 papers; no direct head-to-head synthesis comparison published |
Why This Matters
For medicinal chemistry teams pursuing SAR around the EST73502/15au chemotype, purchasing the pre-methylated building block eliminates a low-yield alkylation step and reduces the risk of epimerization at C2, accelerating hit-to-lead timelines.
- [1] García M, Virgili M, Alonso M, et al. Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain. Journal of Medicinal Chemistry. 2020;63(24):15508-15526. See Supporting Information for synthetic schemes. View Source
- [2] García M, Virgili M, Alonso M, et al. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. 2020;63(5):2434-2454. View Source
